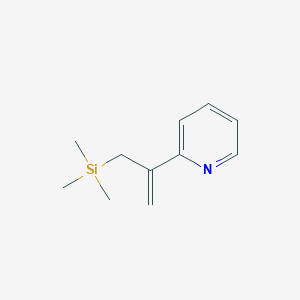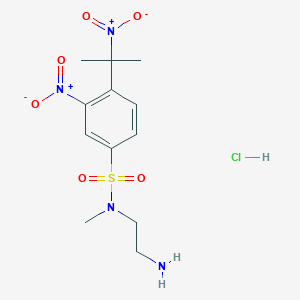
N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide, also known as AN-3485, is a chemical compound that has been studied for its potential use in pharmaceutical applications. AN-3485 is a sulfonamide derivative that has been shown to have antibacterial properties, making it a promising candidate for the development of new antibiotics.
Mécanisme D'action
The mechanism of action of N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide involves the inhibition of bacterial cell wall synthesis. N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide targets the enzyme MurA, which is involved in the first step of peptidoglycan biosynthesis. By inhibiting this enzyme, N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide prevents the formation of the bacterial cell wall, leading to bacterial cell death.
Effets Biochimiques Et Physiologiques
N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide has been shown to have minimal effects on mammalian cells, with low cytotoxicity and no significant effects on mitochondrial function. In animal studies, N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide has been shown to have good pharmacokinetic properties, with high bioavailability and good tissue distribution.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide is its broad-spectrum activity against a range of bacterial strains. This makes it a promising candidate for the development of new antibiotics. However, one limitation is that N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide has only been tested in vitro and in animal studies, and further research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions that could be pursued in the study of N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide. One potential avenue is the development of new analogs with improved activity and pharmacokinetic properties. Another direction is the investigation of the use of N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide in combination with other antibiotics, to enhance its efficacy against drug-resistant bacterial strains. Additionally, further studies are needed to determine the safety and efficacy of N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide in humans, with the ultimate goal of developing a new antibiotic for clinical use.
Méthodes De Synthèse
The synthesis of N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide involves several steps, including the reaction of 2-nitroaniline with formaldehyde and methylamine to form N-methyl-2-nitroaniline. This compound is then reacted with 1-chloro-2-nitroethane to form N-methyl-N-(2-nitroethyl)-2-nitroaniline. The final step involves the reaction of this compound with benzenesulfonyl chloride to form N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide.
Applications De Recherche Scientifique
N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide has been the subject of several scientific studies, with a focus on its potential use as a new antibiotic. In vitro studies have shown that N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide is effective against a range of Gram-positive and Gram-negative bacterial strains, including those that are resistant to current antibiotics. N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide has also been shown to have a low potential for toxicity, making it a promising candidate for further development.
Propriétés
Numéro CAS |
126813-43-2 |
|---|---|
Nom du produit |
N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide |
Formule moléculaire |
C12H19ClN4O6S |
Poids moléculaire |
382.82 g/mol |
Nom IUPAC |
N-(2-aminoethyl)-N-methyl-3-nitro-4-(2-nitropropan-2-yl)benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C12H18N4O6S.ClH/c1-12(2,16(19)20)10-5-4-9(8-11(10)15(17)18)23(21,22)14(3)7-6-13;/h4-5,8H,6-7,13H2,1-3H3;1H |
Clé InChI |
PVNROONUSPJSFF-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=C(C=C(C=C1)S(=O)(=O)N(C)CCN)[N+](=O)[O-])[N+](=O)[O-].Cl |
SMILES canonique |
CC(C)(C1=C(C=C(C=C1)S(=O)(=O)N(C)CCN)[N+](=O)[O-])[N+](=O)[O-].Cl |
Autres numéros CAS |
126813-43-2 |
Synonymes |
ANNBS N-(2-aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



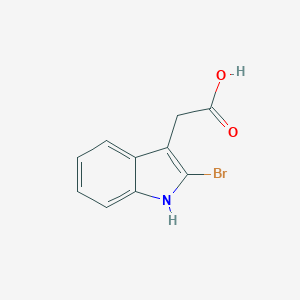
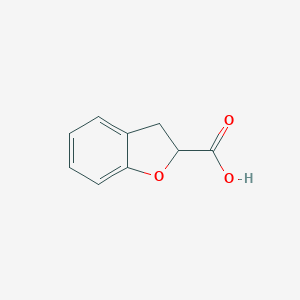
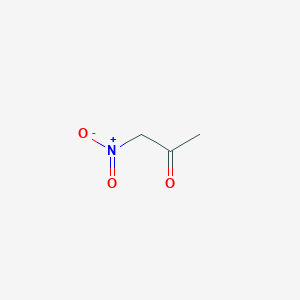

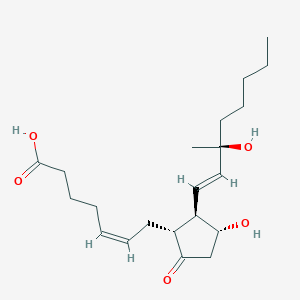
![[4-[(4-acetamidobenzoyl)amino]phenyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B158844.png)
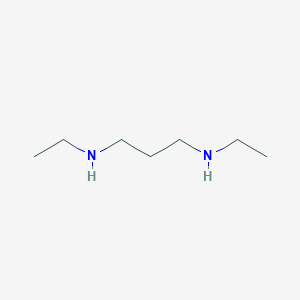
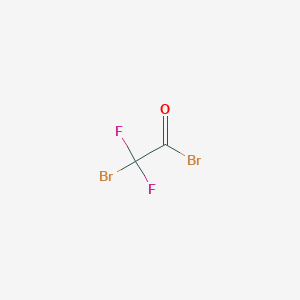
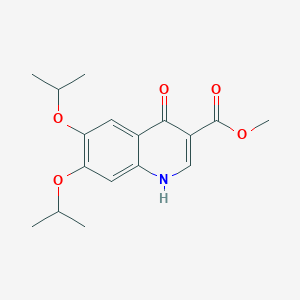
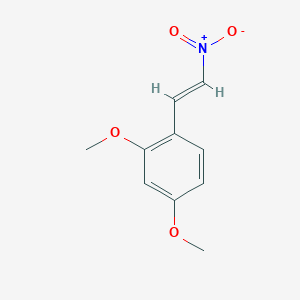

![(Z)-7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxy-1-butenyl]-5-oxocyclopentyl]-5-heptenoic acid](/img/structure/B158859.png)
